1-(4-bromobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-(4-bromobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives This compound is characterized by the presence of a bromobenzyl group, a dimethylphenyl group, and a dihydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Core: The dihydropyridine core can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction using 4-bromobenzyl chloride and a suitable nucleophile.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a Friedel-Crafts acylation reaction using 3,4-dimethylbenzoyl chloride and an appropriate Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-(4-bromobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-(4-fluorobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- 1-(4-methylbenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
Uniqueness
1-(4-bromobenzyl)-N-(3,4-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C21H19BrN2O2 |
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Molecular Weight |
411.3 g/mol |
IUPAC Name |
1-[(4-bromophenyl)methyl]-N-(3,4-dimethylphenyl)-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H19BrN2O2/c1-14-5-10-18(12-15(14)2)23-20(25)19-4-3-11-24(21(19)26)13-16-6-8-17(22)9-7-16/h3-12H,13H2,1-2H3,(H,23,25) |
InChI Key |
NVECASKYKLYKKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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